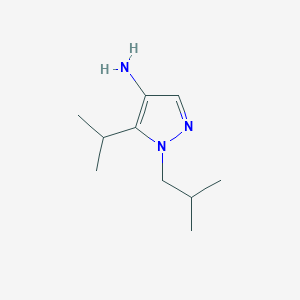
1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name is based on a set of rules set out by the International Union of Pure and Applied Chemistry. Common names are often historical and may not reflect the chemical structure of the compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes the steps of the reaction, the reagents and conditions required, and the mechanism of the reaction.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide information about the structure and properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can provide information about the compound’s structure and its behavior under different conditions.Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives, such as 1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, have been studied for their synthesis and characterization. For instance, Titi et al. (2020) explored the synthesis of various pyrazole derivatives, providing insights into their structural and chemical properties through techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography (Titi et al., 2020).
Biological and Pharmacological Activity
Díaz et al. (2012) investigated 1-arylpyrazoles, a related class, for their pharmacological activity, particularly as σ(1) receptor antagonists. These compounds demonstrated potential in various neuropathic pain models, showing the diverse biological applications of pyrazole derivatives (Díaz et al., 2012).
Corrosion Inhibition
Chetouani et al. (2005) examined the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This study highlights the potential use of pyrazole derivatives in industrial applications, particularly in corrosion protection (Chetouani et al., 2005).
Polymerization and Material Science
Shin et al. (2016) explored the role of pyrazole-derived compounds in the polymerization of methyl methacrylate, demonstrating their effectiveness in producing poly(methylmethacrylate) with varying molecular weights and properties (Shin et al., 2016).
Catalysis
Field et al. (2003) reported the catalytic activity of an Ir(I) complex containing pyrazole in hydroamination and hydrosilation reactions. This study underscores the utility of pyrazole compounds in catalyzing important chemical transformations (Field et al., 2003).
Crystallography and Molecular Modeling
Szlachcic et al. (2020) utilized X-ray diffraction and DFT calculations to analyze pyrazole derivatives, providing valuable insights into their molecular structure and reactivity (Szlachcic et al., 2020).
Medical and Biological Applications
Aly et al. (2015) examined the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives, showcasing their potential in medical applications due to their antibacterial and antifungal properties (Aly et al., 2015).
Safety And Hazards
The safety and hazards of a compound describe the risks associated with its use. This can include toxicity, flammability, and environmental impact.
Orientations Futures
Future directions in the study of a compound could include investigating its potential uses, improving its synthesis, or studying its behavior under different conditions.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
Propriétés
IUPAC Name |
1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)6-13-10(8(3)4)9(11)5-12-13/h5,7-8H,6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHNKCZXSNXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196501 | |
| Record name | 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
CAS RN |
1427380-55-9 | |
| Record name | 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



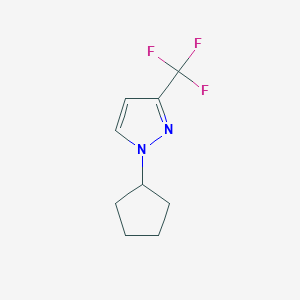
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
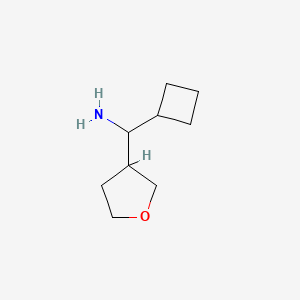
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
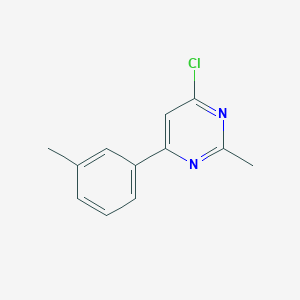
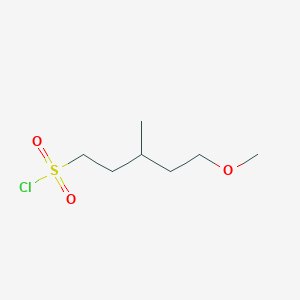
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)
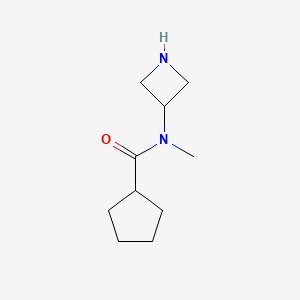
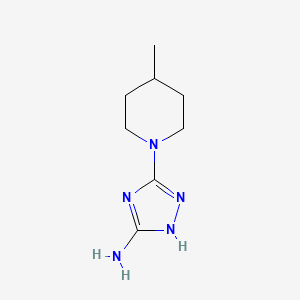
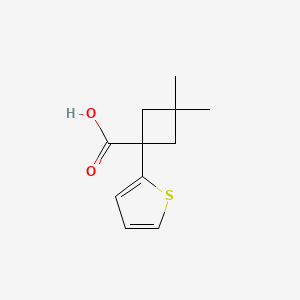
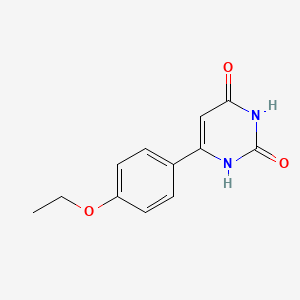
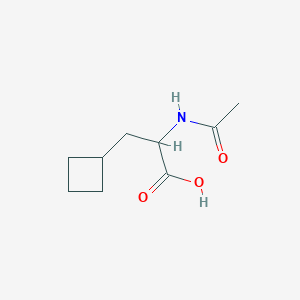
![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)